

Mass spectrometry analysis of 3-chloro-N-methylbenzamide

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Compound of Interest

Compound Name: 3-chloro-N-methylbenzamide

Cat. No.: B168876

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An In-Depth Technical Guide to the Mass Spectrometry Analysis of **3-chloro-N-methylbenzamide**

Authored by: A Senior Application Scientist Abstract

This application note provides a comprehensive, field-proven guide for the quantitative and qualitative analysis of **3-chloro-N-methylbenzamide** using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). **3-chloro-N-methylbenzamide** is a relevant compound in pharmaceutical development and chemical synthesis, often appearing as an intermediate or impurity.^{[1][2]} The accurate detection and characterization of such molecules are critical for regulatory compliance and ensuring the safety and efficacy of final products.^[3] This document details a robust methodology, from sample preparation to data interpretation, grounded in the principles of mass spectrometry. We will explore the rationale behind crucial experimental choices, including the selection of ionization techniques, optimization of MS parameters, and the elucidation of the compound's fragmentation pathway. The protocols herein are designed to be self-validating and serve as a foundational method for researchers, scientists, and drug development professionals.

Analyte: Chemical & Physical Properties

A thorough understanding of the analyte's physicochemical properties is the cornerstone of successful analytical method development.^{[4][5]} These properties dictate the optimal choices

for sample extraction, chromatographic separation, and mass spectrometric ionization.

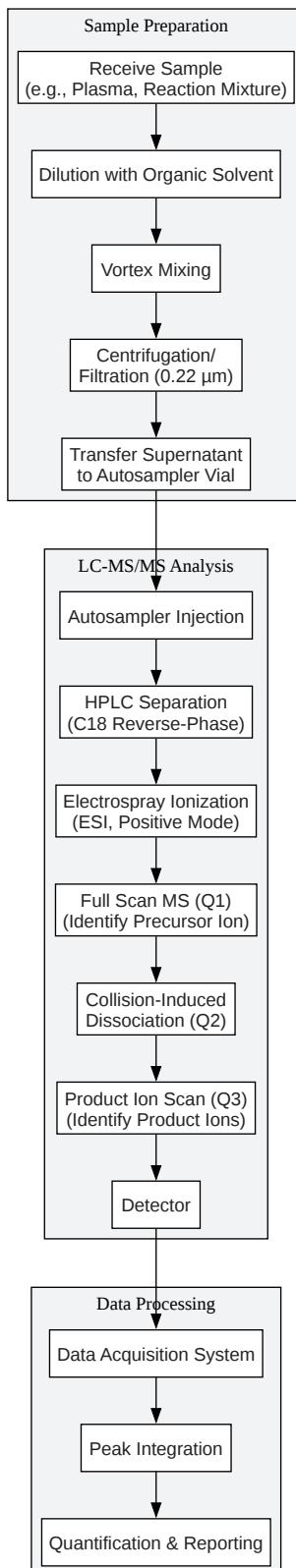
Table 1: Physicochemical Properties of **3-chloro-N-methylbenzamide**

Property	Value	Source
Molecular Formula	C ₈ H ₈ ClNO	[6]
Molecular Weight	169.61 g/mol	[6]
Monoisotopic Mass	169.0294416 Da	[6]
CAS Number	18370-10-0	[6]
XLogP3	2.4	[6]
Predicted pKa	(Amide proton is weakly acidic, ~17)	General Chemical Knowledge

The moderate XLogP3 value of 2.4 suggests that **3-chloro-N-methylbenzamide** has sufficient hydrophobicity to be well-retained on a reverse-phase C18 column, while its amide group provides a site for protonation, making it an excellent candidate for positive-mode Electrospray Ionization (ESI).

Experimental Workflow: From Sample to Data

A systematic workflow ensures reproducibility and minimizes variability. The following diagram outlines the logical progression of the analytical process described in this guide.

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